molecular formula C22H20N2O3 B2451172 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide CAS No. 1005298-32-7

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide

Cat. No. B2451172
CAS RN: 1005298-32-7
M. Wt: 360.413
InChI Key: HDQXRDHLZKLXFB-UHFFFAOYSA-N
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Description

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide is a compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Rh(III)-Catalyzed Directed C-H Olefination

Research by Rakshit et al. (2011) focuses on Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. The study highlights the mild and practical aspects of this process, demonstrating its versatility in forming valuable tetrahydroisoquinolinone products, which could be related to the chemical structure (Rakshit, Grohmann, Besset, & Glorius, 2011).

Sigma-2 Receptor Probe

Xu et al. (2005) explored N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its analogs as sigma-2 receptor probes. This research is significant for understanding the binding affinity of similar compounds to sigma-2 receptors, which may have implications in pharmacology and neurochemistry (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Pro-Drug System Development

Berry et al. (1997) investigated the use of 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system. The focus on isoquinolinones suggests potential applications in developing pro-drugs for targeted drug release in cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).

Synthesis and Biological Activity of Furoquinolines

Sharada et al. (1987) synthesized and analyzed the biological activity of furoquinolines, including anti-inflammatory properties. This research could be relevant for understanding the biological applications of similar compounds in treating inflammation (Sharada, Ratna, & Rao, 1987).

Tumor Proliferation Assessment

Dehdashti et al. (2013) conducted a study to evaluate the safety and feasibility of using a compound similar in structure for imaging tumor proliferation in patients with malignant neoplasms. This highlights potential applications in cancer diagnosis and treatment monitoring (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-6-2-3-8-18(15)21(25)23-17-10-11-19-16(14-17)7-4-12-24(19)22(26)20-9-5-13-27-20/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQXRDHLZKLXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide

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